Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a nitro group, and a sulfamoyl group attached to a phenyl ring, along with an ethyl ester group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfamoylation: The addition of a sulfamoyl group to the nitrophenyl intermediate.
Piperidine Ring Formation: Cyclization to form the piperidine ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and sodium hydroxide (for hydrolysis). Major products formed from these reactions include the corresponding amine, substituted derivatives, and carboxylic acid .
Scientific Research Applications
Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfamoyl group may enhance the compound’s solubility and facilitate its interaction with biological targets. The piperidine ring provides structural stability and contributes to the compound’s overall biological activity .
Comparison with Similar Compounds
Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Ethyl piperidine-3-carboxylate: Lacks the nitro and sulfamoyl groups, resulting in different biological activities.
Piperidine-4-carboxylic acid: Does not have the ethyl ester group, affecting its solubility and reactivity.
Nitrophenyl piperidine derivatives: Similar in structure but may have different substituents on the phenyl ring, leading to variations in biological activity
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-2-23-14(18)10-5-7-16(8-6-10)11-3-4-13(24(15,21)22)12(9-11)17(19)20/h3-4,9-10H,2,5-8H2,1H3,(H2,15,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSFECIHFFUYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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